molecular formula C5H9NO2 B3025506 2-Oxazolidinone, 5,5-dimethyl- CAS No. 1121-83-1

2-Oxazolidinone, 5,5-dimethyl-

Cat. No.: B3025506
CAS No.: 1121-83-1
M. Wt: 115.13 g/mol
InChI Key: OGUQHFXVADNTBU-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 5,5-dimethyl- is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Oxazolidinone, 5,5-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171275. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Oxazolidinone, 5,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazolidinone, 5,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

5,5-Dimethyl-1,3-oxazolidin-2-one, also known as 2-Oxazolidinone, 5,5-dimethyl-, is a member of the oxazolidinones class of compounds . Oxazolidinones are mainly used as antimicrobials . The primary target of oxazolidinones is the bacterial ribosome . They work as protein synthesis inhibitors, targeting an early step involving the binding of N-formylmethionyl-tRNA to the ribosome .

Mode of Action

The compound interacts with its target, the bacterial ribosome, by inhibiting protein synthesis . This is achieved by preventing the binding of N-formylmethionyl-tRNA to the ribosome, an early step in protein synthesis . This interaction and the resulting changes lead to the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 5,5-dimethyl-1,3-oxazolidin-2-one is the protein synthesis pathway in bacteria . By inhibiting the binding of N-formylmethionyl-tRNA to the ribosome, the compound disrupts the protein synthesis pathway, leading to the inhibition of bacterial growth .

Pharmacokinetics

Other members of the oxazolidinones class, such as linezolid, have been studied extensively . Linezolid was selected for its superior pharmacokinetic profile, suggesting that twice-daily dosing would be achievable .

Result of Action

The result of the action of 5,5-dimethyl-1,3-oxazolidin-2-one is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, leading to the inhibition of bacterial growth .

Action Environment

The action of 5,5-dimethyl-1,3-oxazolidin-2-one, like other antimicrobials, can be influenced by various environmental factors. These factors can include the presence of other antimicrobials, the pH of the environment, and the presence of resistant bacteria . .

Properties

IUPAC Name

5,5-dimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-5(2)3-6-4(7)8-5/h3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUQHFXVADNTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149918
Record name 2-Oxazolidinone, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-83-1
Record name 2-Oxazolidinone, 5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1121-83-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxazolidinone, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethyl-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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